molecular formula C21H23N5O2 B2536553 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-methylpyrimidine CAS No. 2380080-82-8

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-methylpyrimidine

Cat. No.: B2536553
CAS No.: 2380080-82-8
M. Wt: 377.448
InChI Key: IIKPFYZWFSYABM-UHFFFAOYSA-N
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Description

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-methylpyrimidine is a complex organic compound that features a combination of imidazole, benzoyl, piperidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-methylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the benzoyl group. The piperidine ring is then incorporated, and finally, the pyrimidine moiety is added. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-methylpyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-methylpyrimidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the benzoyl and piperidine groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
  • 4-(1H-Imidazol-1-yl)phenol
  • 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-16-12-23-21(24-13-16)28-19-6-9-26(10-7-19)20(27)18-4-2-17(3-5-18)14-25-11-8-22-15-25/h2-5,8,11-13,15,19H,6-7,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKPFYZWFSYABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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